molecular formula C17H12Cl2N4O2 B13375924 1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile

1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile

Cat. No.: B13375924
M. Wt: 375.2 g/mol
InChI Key: HXAOKRWLKJQBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with various functional groups, making it a subject of interest in medicinal and synthetic chemistry .

Properties

Molecular Formula

C17H12Cl2N4O2

Molecular Weight

375.2 g/mol

IUPAC Name

1-amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C17H12Cl2N4O2/c1-22-13(9-4-3-8(18)5-12(9)19)6-10-11(7-20)16(24)23(2)15(21)14(10)17(22)25/h3-6H,21H2,1-2H3

InChI Key

HXAOKRWLKJQBBN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)C)C#N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves multiple steps. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with 2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile under basic conditions. This reaction is typically carried out in the presence of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Mechanism of Action

The mechanism of action of 1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The compound’s ability to bind to DNA and interfere with its replication and transcription also contributes to its anticancer activity .

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.